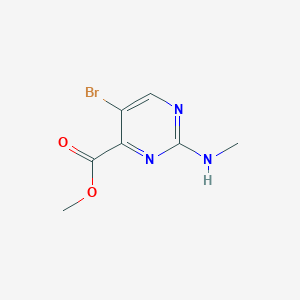
Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate” is not available in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving “Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and more. The specific physical and chemical properties for “Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate” are not available in the sources retrieved .Scientific Research Applications
Synthesis and Characterization
- Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate and related compounds have been synthesized and characterized, focusing on derivatives of 2,5-disubstituted pyrimidine-4-carboxylic acids (Grant, Winthrop & Seemann, 1956).
Antiviral Activity
- Compounds including 5-bromo-2-(methylamino)pyrimidine-4-carboxylate derivatives have been explored for their antiviral activity, showing specific inhibitory effects on retrovirus replication in cell culture, with varying degrees of effectiveness (Hocková et al., 2003).
Antiproliferative Effects
- Research has been conducted on the antiproliferative and antiviral evaluation of acyclic 6-substituted pyrrolo[2,3-D]-pyrimidine nucleoside analogs related to these compounds, demonstrating their potential in inhibiting viral activity and cell proliferation (Swayze et al., 1992).
Role in DNA Sequencing
- Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate derivatives have been studied for their role in DNA sequencing procedures, particularly in improving discrimination between different DNA bases (Saladino et al., 1997).
Gene Expression Inhibition
- Certain analogs of methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate have been identified as inhibitors of AP-1 and NF-κB mediated gene expression, highlighting their potential role in influencing cellular signaling pathways (Palanki et al., 2002).
Development of Novel Analgesics
- The chemical modification of related compounds has been explored as a means to enhance analgesic properties, indicating the potential of these derivatives in pharmaceutical applications (Ukrainets et al., 2015).
Mechanism of Action
Target of Action
Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The primary targets of this compound are likely to be related to these activities.
Mode of Action
It is known that pyrimidine derivatives can interact with their targets and cause changes at the molecular level . For instance, they can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects several biochemical pathways. It has been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways are crucial in the progression of neurodegenerative diseases and other conditions. By inhibiting these pathways, the compound can potentially slow down disease progression and reduce neuronal death .
Pharmacokinetics
It is slightly soluble in water (042 g/L) , which may affect its bioavailability
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound can potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . It is also sensitive to air . These factors should be taken into consideration when handling and storing the compound.
Safety and Hazards
properties
IUPAC Name |
methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-9-7-10-3-4(8)5(11-7)6(12)13-2/h3H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAHRPKPEPZZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

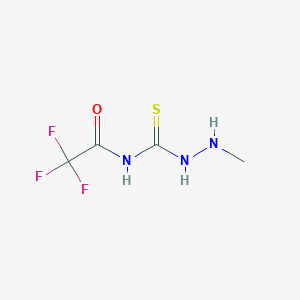
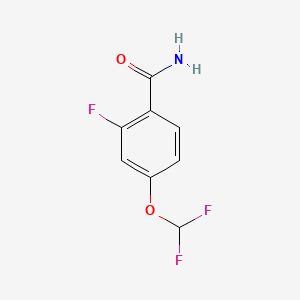
![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)

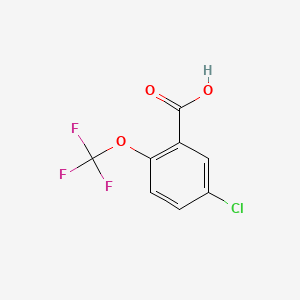
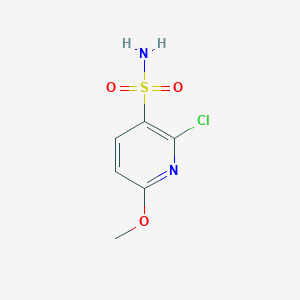
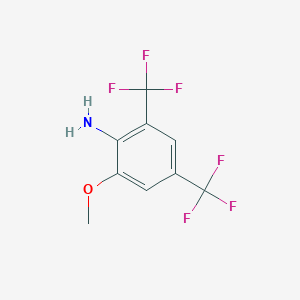
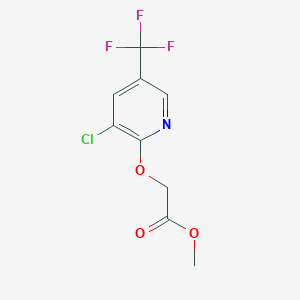
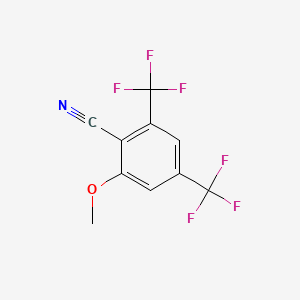
![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)

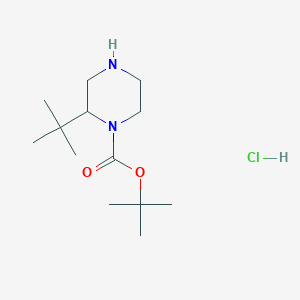

![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)